Octadecanamide, 12-hydroxy-N-octadecyl-
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Overview
Description
Octadecanamide, 12-hydroxy-N-octadecyl- is a long-chain fatty acid amide with the molecular formula C36H73NO2. This compound is known for its unique structural properties, which include a hydroxyl group and a long aliphatic chain. It is commonly used in various industrial and scientific applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, 12-hydroxy-N-octadecyl- typically involves the reaction of octadecanoic acid with octadecylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydroxyl group is introduced through a subsequent hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods
In industrial settings, the production of Octadecanamide, 12-hydroxy-N-octadecyl- is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of efficient mixing and heating systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, 12-hydroxy-N-octadecyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Formation of octadecanone derivatives.
Reduction: Formation of octadecylamine derivatives.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Octadecanamide, 12-hydroxy-N-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of Octadecanamide, 12-hydroxy-N-octadecyl- involves its interaction with cell membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl and amide groups can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Stearamide: Similar structure but lacks the hydroxyl group.
Oleamide: Contains a double bond in the aliphatic chain.
Palmitamide: Shorter aliphatic chain compared to Octadecanamide, 12-hydroxy-N-octadecyl-.
Uniqueness
Octadecanamide, 12-hydroxy-N-octadecyl- is unique due to the presence of both a hydroxyl group and a long aliphatic chain, which confer distinct physical and chemical properties. This combination allows it to function effectively in various applications, making it a versatile compound in scientific research and industrial processes.
Properties
CAS No. |
68155-52-2 |
---|---|
Molecular Formula |
C36H73NO2 |
Molecular Weight |
552.0 g/mol |
IUPAC Name |
12-hydroxy-N-octadecyloctadecanamide |
InChI |
InChI=1S/C36H73NO2/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-37-36(39)33-29-25-22-19-18-21-24-28-32-35(38)31-27-8-6-4-2/h35,38H,3-34H2,1-2H3,(H,37,39) |
InChI Key |
XJOOKFNMTRPLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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